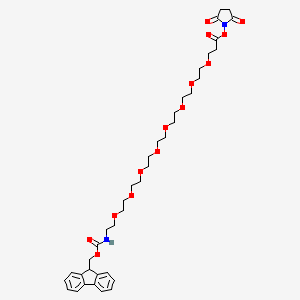![molecular formula C30H40O7 B607596 6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid CAS No. 100665-43-8](/img/structure/B607596.png)
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a complex organic compound with a unique structure. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its intricate cyclopenta[a]phenanthrene skeleton, which is heavily substituted with multiple functional groups, including hydroxyl, methyl, and oxo groups.
作用机制
Ganoderenic Acid D, also known as 6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid, is a highly oxygenated tetracyclic triterpenoid and a major active component of Ganoderma lucidum .
Target of Action
The primary targets of Ganoderenic Acid D are SIRT3 and Cyclophilin D (CypD) . SIRT3 is a protein that is upregulated by Ganoderenic Acid D, which in turn induces the deacetylation of CypD .
Mode of Action
Ganoderenic Acid D interacts with its targets by upregulating the protein expression of SIRT3 and inducing the deacetylation of CypD . This interaction results in the inhibition of energy reprogramming in colon cancer cells, including glucose uptake, lactate production, and the production of pyruvate and acetyl coenzyme .
Biochemical Pathways
Ganoderenic Acid D affects the mevalonate pathway . This pathway is responsible for the production of triterpenes, which are the primary constituents of Ganoderenic Acid D . The compound’s interaction with its targets and the subsequent changes in cellular processes can affect this pathway and its downstream effects.
生化分析
Biochemical Properties
Ganoderenic Acid D plays a significant role in biochemical reactions. It has been found to upregulate the protein expression of SIRT3 and induce the deacetylated cyclophilin D (CypD) by SIRT3 . This interaction with enzymes and proteins is crucial in its biochemical function.
Cellular Effects
Ganoderenic Acid D has profound effects on various types of cells and cellular processes. It inhibits the energy reprogramming of colon cancer cells, including glucose uptake, lactate production, pyruvate, and acetyl-coenzyme production in colon cancer cells . It also induces apoptosis in HeLa human cervical carcinoma cells .
Molecular Mechanism
The molecular mechanism of Ganoderenic Acid D involves its interactions with biomolecules and changes in gene expression. It upregulates the protein expression of SIRT3 and induces the deacetylated cyclophilin D (CypD) by SIRT3 . This mechanism of action contributes to its effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid involves multiple steps, starting from simpler organic moleculesCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxo groups can produce alcohols .
科学研究应用
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in the study of natural products and their effects on biological systems.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development and pharmacology.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
Ganoderic acid N: Another triterpenoid with a similar cyclopenta[a]phenanthrene skeleton but different substituents.
Eburicoic acid: A triterpenoid with anti-inflammatory properties, structurally related to the compound .
Uniqueness
6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is unique due to its specific combination of functional groups and its complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
100665-43-8 |
|---|---|
分子式 |
C30H40O7 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
(Z)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10- |
InChI 键 |
JGWQYLZHPPFHEH-GDNBJRDFSA-N |
SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
手性 SMILES |
CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
规范 SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O |
外观 |
Solid powder |
熔点 |
214 - 216 °C |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ganoderenic Acid D; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















